Potassium nonanoate
Overview
Description
Potassium nonanoate is a chemical compound with the molecular formula C9H17KO2 . It is also known by other names such as Kaliumnonanoat in German, Nonanoate de potassium in French, and Nonanoic acid, potassium salt .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of nonanoic acid with potassium hydroxide or potassium carbonate solution . In a study, the surface adsorption of nonanoic acid and its conjugate base was investigated at various pH values, surfactant concentrations, and the presence of salts .Molecular Structure Analysis
This compound has an average mass of 196.328 Da and a monoisotopic mass of 196.086563 Da .Chemical Reactions Analysis
This compound, being a potassium salt, can participate in various chemical reactions. For instance, it can react with acetic acid to produce CO2 .Physical and Chemical Properties Analysis
This compound is soluble in water and is stable . Its average mass is 196.328 Da and its monoisotopic mass is 196.086563 Da .Scientific Research Applications
Potassium in Agriculture
Research by Römheld & Kirkby (2010) emphasized the need for further understanding of potassium in agricultural practices. They discussed the role of potassium in soils, plant physiology, and nutrition, along with the importance of researching its role in plant stress situations such as diseases, pests, and environmental factors like frost and salinity.
Potassium Nonanoate in Aqueous Dispersions
The study of this compound's behavior in aqueous dispersions was explored by Popova & Chernyshev (2004). They utilized 13C NMR techniques to examine how this compound molecules associate in these environments, providing insights into the molecular interactions of this compound in different conditions.
Potassium-Ion Batteries
The development of electrode materials for non-aqueous K-ion batteries, as a potential post Li-ion battery technology, was reviewed by Fan et al. (2020). They discussed the design strategies, modification methods, and the K-storage mechanisms of various electrode materials, highlighting the potential of this compound in energy storage technologies.
Role of Potassium in Plant Stress Response
Wang et al. (2013) focused on the critical role of potassium in plant stress response. Their review Wang, Zheng, Shen, & Guo (2013) elucidated the physiological and molecular mechanisms of potassium in defending plants against biotic and abiotic stresses, underlining its essential role in agriculture.
Potassium Solubilization in Agriculture
Meena et al. (2018) discussed strategies to mitigate potassium deficiency in agricultural soils through potassium solubilization. Their research Meena, Maurya, Meena, Mishra, Bisht, & Pattanayak (2018) highlighted the role of potassium solubilizing microbes in enhancing crop productivity and soil sustainability.
Safety and Hazards
Future Directions
Research into the behavior of nonanoic acid and its conjugate base at the air/water interface suggests that these molecules could be present within the sea surface microlayer (SSML) present at the ocean/atmosphere interface due to the stabilization effect of the salts in the ocean . This opens up new avenues for research into the environmental impact of such compounds.
Properties
IUPAC Name |
potassium;nonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2.K/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEDQSDEIXNCCI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
112-05-0 (Parent) | |
Record name | Nonanoic acid, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023282340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066868 | |
Record name | Potassium nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23282-34-0 | |
Record name | Nonanoic acid, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023282340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanoic acid, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.